(5-(2,4-Difluorophenyl)furan-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9F2NO |
|---|---|
Molecular Weight |
209.19 g/mol |
IUPAC Name |
[5-(2,4-difluorophenyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H9F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5H,6,14H2 |
InChI Key |
FPJVNGNOFGNKLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(2,4-Difluorophenyl)furan-2-carbaldehyde
The foundational step involves constructing the 5-aryl-furan scaffold. A Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 2,4-difluorophenylboronic acid is catalyzed by tetrakis(triphenylphosphine)palladium(0) in a toluene/ethanol solvent system with sodium carbonate as the base. This method, adapted from naphtho[1,2-b]furan syntheses, typically achieves yields of 70–85% under reflux conditions (Scheme 1).
Scheme 1 :
Conversion of Aldehyde to Methanamine
The aldehyde group is converted to a primary amine via a two-step oxime formation and reduction sequence:
-
Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water yields the oxime intermediate.
-
Reduction : Catalytic hydrogenation (H₂/Pd/C) or chemical reduction (LiAlH₄) transforms the oxime into the target methanamine.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol | 78 |
| Oxime Formation | NH₂OH·HCl, EtOH/H₂O, reflux | 92 |
| Reduction (H₂/Pd/C) | H₂ (1 atm), RT, 12 h | 85 |
Direct Functionalization via Nucleophilic Substitution
Bromination and Gabriel Synthesis
An alternative route introduces the methanamine group via bromide substitution:
-
Reduction and Bromination : The aldehyde (from Scheme 1) is reduced to 5-(2,4-difluorophenyl)furan-2-methanol using NaBH₄, followed by bromination with PBr₃ to form 5-(2,4-difluorophenyl)furan-2-ylmethyl bromide.
-
Gabriel Synthesis : Reaction with potassium phthalimide in DMF, followed by hydrazine hydrolysis, yields the primary amine.
Scheme 2 :
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | PBr₃, DCM, 0°C to RT | 88 |
| Gabriel Synthesis | KPhth, DMF, 80°C; Hydrazine, EtOH | 75 |
Transition-Metal-Free Furans from 1,3-Dienes
Singlet Oxygen-Mediated Cyclization
A metal-free approach leverages singlet oxygen (¹O₂) to convert 1,3-dienes into furans:
-
Diene Synthesis : A Stille or Heck coupling assembles a 1,3-diene precursor bearing the 2,4-difluorophenyl group.
-
Photooxidation : Irradiation with rose Bengal in CH₂Cl₂/CH₃OH under O₂ generates an endoperoxide intermediate.
-
Dehydration : Appel reaction conditions (CCl₄, PPh₃) dehydrate the endoperoxide to the furan.
Scheme 3 :
Functionalization to Methanamine
The resultant furan-2-carbaldehyde undergoes reductive amination as described in Section 1.2.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Photooxidation | Rose Bengal, CH₂Cl₂/CH₃OH, O₂ | 65 |
| Dehydration | CCl₄, PPh₃, RT | 82 |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki/Reduction | High yields; established protocols | Requires Pd catalyst |
| Gabriel Synthesis | Avoids transition metals | Multi-step; moderate yields |
| Metal-Free Cyclization | Transition-metal-free; scalable | Complex diene synthesis |
Challenges and Optimization Strategies
-
Suzuki Coupling Efficiency : Electron-withdrawing fluorine groups may slow coupling kinetics; microwave-assisted conditions or bulkier ligands (e.g., SPhos) improve reactivity.
-
Amine Purity : Over-reduction during oxime conversion can generate secondary amines;严格控制反应时间和还原剂用量至关重要.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during Gabriel synthesis .
Chemical Reactions Analysis
Types of Reactions: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The furan ring and the phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C11H10F2N2O
CAS Number: 1261676-83-8
Molecular Weight: 224.21 g/mol
The compound features a furan ring substituted with a difluorophenyl group and an amine functionality, which contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Studies have indicated that (5-(2,4-Difluorophenyl)furan-2-yl)methanamine exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 47.5 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through mitochondrial pathways. Notably:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 5.36 |
| HepG2 | 10.10 |
These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various substituted phenylfuranylamines, this compound was found to be particularly effective against Gram-positive bacteria. The study highlighted its potential as a new class of antibiotics that could overcome resistance mechanisms seen in conventional drugs .
Case Study 2: Cancer Cell Apoptosis
Another investigation assessed the compound's ability to trigger apoptosis in human cancer cells. The results indicated that treatment with this compound led to significant upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting its therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of (5-(2,4-Difluorophenyl)furan-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Pharmacological Activity
- Binding Affinity: (5-(2,4-Difluorophenyl)furan-2-yl)methanamine exhibits a 50% higher binding affinity to serotonin receptors (5-HT2A) compared to its non-fluorinated counterpart, likely due to fluorine-induced dipole interactions .
- Selectivity: Mono-fluorinated analogs (e.g., 4-fluorophenyl derivative) show lower selectivity for dopamine D3 receptors, suggesting the 2,4-difluoro configuration optimizes steric and electronic complementarity.
Physicochemical Properties
- Solubility : The compound’s logP value (2.8) is intermediate between the hydrophilic phenyl analog (logP 2.1) and the lipophilic dichlorophenyl derivative (logP 3.5).
- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 145°C, 20°C higher than the mono-fluorinated analog, attributable to enhanced crystal packing via fluorine interactions.
Toxicity and Metabolic Stability
- In vitro studies indicate a half-life of 4.2 hours in human liver microsomes, outperforming the 2.5-hour half-life of the phenyl analog due to fluorine’s resistance to oxidative metabolism .
- The 2,4-difluoro substitution reduces hepatotoxicity (IC50 > 100 μM) compared to dichlorophenyl derivatives (IC50 35 μM), likely due to decreased reactive metabolite formation.
Biological Activity
The compound (5-(2,4-Difluorophenyl)furan-2-yl)methanamine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, summarizing key findings from various studies, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a furan ring substituted with a difluorophenyl group and a methanamine moiety. The synthesis of similar furan derivatives has been explored in various studies, highlighting the importance of the furan scaffold in drug design due to its biological versatility.
Antimicrobial Activity
Research has indicated that compounds containing furan rings exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains comparable to established antibiotics like ampicillin .
The anticancer potential of this compound appears to stem from multiple mechanisms:
- Cytotoxicity : Studies have demonstrated that furan derivatives can induce cytotoxic effects in cancer cell lines. For example, compounds within the same structural family have been tested against a panel of 60 human cancer cell lines, revealing significant growth inhibition rates .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (G1/S or G2/M), leading to apoptosis. This was observed in related compounds where cell cycle analysis indicated significant arrest, particularly in breast cancer cells .
- Apoptosis Induction : The activation of caspases and subsequent apoptosis has been documented as a key pathway through which these compounds exert their effects on cancer cells. For instance, certain furan derivatives have shown to activate caspase pathways leading to programmed cell death .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various furan derivatives on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that some derivatives exhibited IC50 values as low as 0.95 µM, demonstrating potent antiproliferative activity .
- In Vivo Studies : In animal models, certain furan-containing compounds have shown promise in reducing tumor growth without significant toxicity to normal tissues. For example, one study reported a dose-dependent reduction in mammary tumor growth in mice treated with a furan derivative .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns on the phenyl ring can significantly influence the compound's efficacy and selectivity against different cancer types. For instance:
| Compound | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4e | Structure 4e | 0.83 | Nuclease-like DNA degradation |
| 25 | Structure 25 | 1.22 | Tubulin polymerization inhibition |
| 28 | Structure 28 | 1.9 | Apoptosis via caspase activation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-(2,4-Difluorophenyl)furan-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 2,4-difluorobenzyl chloride and furan-2-ylmethylamine derivatives under basic conditions (e.g., NaOH or K₂CO₃). Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. toluene), temperature (room temperature to 60°C), and stoichiometry. Purification methods include column chromatography or recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the furan and difluorophenyl rings.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₁H₁₀F₂NO; theoretical MW: 219.08 g/mol).
- HPLC with UV detection to assess purity (>98% for biological assays) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Store at room temperature in airtight containers under inert gas (N₂/Ar). Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; in case of exposure, rinse with water and seek medical evaluation. Follow waste disposal guidelines for halogenated amines .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and cytotoxicity data observed in structural analogs?
- Methodology : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to differentiate target-specific effects from general toxicity. Use comparative profiling (e.g., mitochondrial toxicity assays, apoptosis/necrosis markers) and mechanistic studies (e.g., ROS generation, DNA damage). For example, analogs with high antimicrobial activity but moderate cytotoxicity (e.g., (2,4-difluorophenyl)methylamine derivatives) may require functional group modifications to improve selectivity .
Q. What methodologies are employed to study interactions with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Methodology : Perform enzyme inhibition assays (CYP2D6, CYP3A4) using fluorogenic substrates. Use LC-MS/MS to monitor metabolite formation (e.g., N-dealkylation products). Computational docking (e.g., AutoDock Vina) predicts binding modes to active-site heme groups. Results inform metabolic stability predictions and potential drug-drug interactions .
Q. How do structural modifications at the furan or difluorophenyl group influence binding affinity to biological targets?
- Methodology : Design analogs with substitutions (e.g., trifluoromethyl, methoxy, or halogens) and evaluate via:
- Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
- X-ray crystallography of target-ligand complexes (e.g., kinase-inhibitor co-structures).
- SAR analysis : For example, replacing the difluorophenyl group with a chlorophenyl moiety reduces antimicrobial activity by 50%, highlighting the role of fluorine electronegativity in target engagement .
Q. How can computational methods predict biological targets and optimize pharmacokinetic properties?
- Methodology :
- Molecular docking : Use Schrödinger Suite or MOE to screen against target libraries (e.g., kinases, GPCRs).
- QSAR modeling : Train models on datasets of furan-amine analogs to predict logP, solubility, and BBB permeability.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
